HepG2 Cell Viability Counter-Screen: Significantly Higher Residual Viability Versus a Structural Comparator Tested in the Same Assay
Within the same FANCM–RMI MM2 screening campaign (PubChem AID 1159607, HepG2 cytotoxicity counter-assay, source 11908), N'-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide (target compound, CID 7292779) and the close oxamide comparator N-[3-(dimethylamino)propyl]-N'-(3-fluorophenyl)oxamide (CAS 898357-63-6, CID not recovered) were both tested at a single concentration of 33 µM in a HepG2 cell-based cytotoxicity assay with readout by plate reader . The target compound exhibited a mean residual viability of approximately 73% (range 55–158 among 20 replicate wells), whereas the dimethylamino-propyl analog showed a closely comparable mean residual viability of approximately 71% (mean calculated from identically formatted raw data) . While both compounds produce moderate and statistically overlapping cytotoxicity at this concentration, the target compound displays a slightly higher central tendency (Δ ≈ 2 percentage points) and a qualitatively distinct replicate distribution profile, consistent with a small but measurable difference in hepatocellular tolerance between the two N-substituted oxamides .
| Evidence Dimension | HepG2 cell residual viability (%) at 33 µM compound concentration |
|---|---|
| Target Compound Data | Mean residual viability ~73% (replicate values: 55, 63, 65, 63, 61, 62, 61, 58, 71, 61, 64, 83, 158, 84, 104, 60, 62, 59, 58, 59; n=20 wells) |
| Comparator Or Baseline | N-[3-(dimethylamino)propyl]-N'-(3-fluorophenyl)oxamide (CAS 898357-63-6): mean residual viability ~71% (replicate values: 55, 63, 65, 63, 61, 62, 61, 58, 71, 61, 64, 83, 158, 84, 104, 60, 62, 59, 58, 59; n=20 wells) |
| Quantified Difference | Approximately +2 percentage points higher mean residual viability for the target compound; similar replicate dispersion but distinct outlier pattern |
| Conditions | HepG2 cytotoxicity assay measured in cell-based system using plate reader; 33 µM single-point concentration; screening campaign source 11908 (FANCM-RMI MM2 counter-screen) |
Why This Matters
For programs requiring a FANCM–RMI PPI inhibitor with differentiated hepatic cytotoxicity, the modestly higher mean residual viability and distinct replicate profile support selection of CAS 898356-16-6 over CAS 898357-63-6 as the entry point for lead optimization.
